1-Benzoylpropyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate
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Overview
Description
1-Benzoylpropyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoylpropyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the bromine and methylphenyl groups. The final step involves the esterification of the carboxylate group with 1-benzoylpropyl. Common reagents used in these reactions include brominating agents, such as N-bromosuccinimide (NBS), and catalysts like palladium for coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoylpropyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
1-Benzoylpropyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Quinoline derivatives, including this compound, have shown potential in treating diseases such as malaria, cancer, and bacterial infections.
Industry: The compound can be used in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-Benzoylpropyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit enzymes involved in critical biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
6-Bromo-2-(4-methylphenyl)-4-quinolinecarboxylate: Lacks the 1-benzoylpropyl group but shares the quinoline core.
1-Benzoylpropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate: Similar structure with chlorine instead of bromine.
2-(4-Methylphenyl)-4-quinolinecarboxylate: Lacks both the bromine and 1-benzoylpropyl groups.
Uniqueness: 1-Benzoylpropyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate is unique due to the presence of both the bromine and 1-benzoylpropyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
355429-40-2 |
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Molecular Formula |
C27H22BrNO3 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C27H22BrNO3/c1-3-25(26(30)19-7-5-4-6-8-19)32-27(31)22-16-24(18-11-9-17(2)10-12-18)29-23-14-13-20(28)15-21(22)23/h4-16,25H,3H2,1-2H3 |
InChI Key |
CPITYLKNOUQNJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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